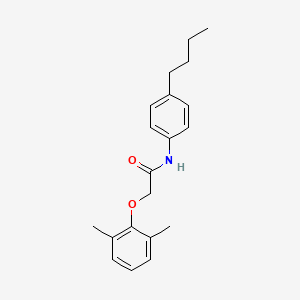

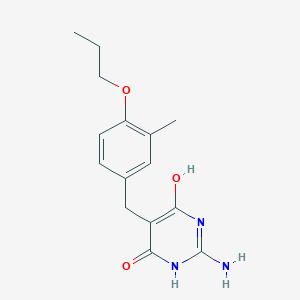

![molecular formula C15H20ClNO B4625265 N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride](/img/structure/B4625265.png)

N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of naphthoquinone derivatives, closely related to "N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride", involves complex reactions that utilize 1,2-naphthoquinone-4-sulphonic acid sodium salt (NQS) and other reagents. These processes are crucial for preparing pharmaceutical amines through spectrophotometric determination and have been extensively studied for their application in drug formulation and real samples (Elbashir et al., 2012).

Molecular Structure Analysis

Naphthalene diimides (NDIs), sharing structural motifs with our compound of interest, show a variety of electronic properties that make them suitable for use in organic electronics. The synthesis of NDIs and their structural characterization offer insights into the impact of molecular structure on solubility, self-assembly, and electronic properties. These findings are critical for understanding the structural basis of the compound's behavior in different chemical environments (Chlebosz et al., 2023).

Chemical Reactions and Properties

The chemical reactivity and properties of naphthoquinone derivatives, including those similar to "N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride", are largely defined by their redox characteristics. These compounds engage in various biological and chemical oxidative processes due to their quinone structure, which is crucial for their application in medicinal chemistry and environmental studies (Pinto & Castro, 2009).

Physical Properties Analysis

The physical properties of compounds similar to "N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride" have been explored through studies on naphthoquinones and their derivatives. These investigations highlight the importance of solubility, crystal morphology, and thermal behavior, which are essential for understanding the compound's application potential in various scientific and industrial fields (Verma et al., 2021).

Chemical Properties Analysis

The chemical properties of "N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride" are closely related to those of other naphthoquinone derivatives, which have been extensively researched for their redox behavior, reactivity towards various chemical agents, and their role in synthetic chemistry. The versatility of these compounds, demonstrated by their wide range of reactions and potential for forming complex molecules, underscores the significance of understanding their chemical properties in detail (Issac & Tierney, 1996).

Wissenschaftliche Forschungsanwendungen

Metabolism Characterization

Characterization of in vitro Phase I Metabolites : A study explored the in vitro phase I metabolism of methamnetamine (a compound closely related to N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride) in human liver microsomes. This research identified several metabolites through liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS), contributing to understanding its metabolic pathways which are crucial for drug development and toxicology studies Hong et al., 2021.

Chemical Reactions and Synthesis

Synthesis of Amino Propionic Acid : Research on the synthesis of amino 2 (5 bromo 6 methoxy 2 naphthyl) propionic acid, an intermediate of naproxen, demonstrates the application of N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride in creating valuable pharmaceutical intermediates. The process involves bromination, acylation, Bucherer Berg's reaction, and hydrolysis, showing the compound's utility in complex organic syntheses Ai, 2002.

Catalytic Methylation Studies : Another study focused on the selective N-methylation of bifunctionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts. This research underlines the compound's role in enhancing chemoselectivity and efficiency in methylation reactions, important for pharmaceutical synthesis and material science Oku et al., 2004.

Analytical Applications

Spectrophotometric Determination of Pharmaceutical Amines : 1,2-Naphthoquinone-4-sulphonic acid sodium salt (NQS) has been used as a chromogenic reagent for the determination of pharmaceutical amines, illustrating the broader analytical applications of naphthylamine derivatives in quality control and drug analysis Elbashir et al., 2012.

Cu(I)-Catalyzed Cyclization for 1-Naphthylamines Synthesis : An efficient method for synthesizing functionalized 1-naphthylamines from terminal alkynes, 2-bromoaryl ketones, and amides via Cu(I)-catalyzed benzannulation was developed. This method highlights the synthesis of N-methylated 1-naphthylamines, demonstrating the compound's importance in producing biologically active molecules with potential applications in drug discovery and material science Su et al., 2019.

Eigenschaften

IUPAC Name |

N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO.ClH/c1-11(2)16-10-14-13-7-5-4-6-12(13)8-9-15(14)17-3;/h4-9,11,16H,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBWOADPBMFQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C=CC2=CC=CC=C21)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)

![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)

![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)

![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)

![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)

![7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4625244.png)

![N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4625253.png)

![diethyl [(2-methyl-3-furyl)methyl]phosphonate](/img/structure/B4625268.png)